molecular formula C9H14N2O2 B15281225 (3S)-4-(2-ethyl-1H-imidazol-1-yl)oxolan-3-ol

(3S)-4-(2-ethyl-1H-imidazol-1-yl)oxolan-3-ol

Cat. No.: B15281225
M. Wt: 182.22 g/mol
InChI Key: INBDWMUBELXCPY-BRFYHDHCSA-N
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Description

(3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol is a synthetic organic compound that features a tetrahydrofuran ring substituted with an ethyl-imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions, where an appropriate imidazole derivative reacts with a precursor molecule.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or other ethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity

Medicine

In medicinal chemistry, (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol could be explored for its potential therapeutic effects. Compounds with imidazole rings are often found in antifungal, antibacterial, and anticancer agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand, binding to metal ions or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-(1H-Imidazol-1-yl)tetrahydrofuran-3-ol: Lacks the ethyl group, potentially altering its chemical and biological properties.

    (3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: Contains a methyl group instead of an ethyl group, which may affect its reactivity and interactions.

    (3S)-4-(2-Propyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: Contains a propyl group, which could influence its solubility and biological activity.

Uniqueness

The presence of the ethyl group in (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol may confer unique properties, such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(3S)-4-(2-ethylimidazol-1-yl)oxolan-3-ol

InChI

InChI=1S/C9H14N2O2/c1-2-9-10-3-4-11(9)7-5-13-6-8(7)12/h3-4,7-8,12H,2,5-6H2,1H3/t7?,8-/m1/s1

InChI Key

INBDWMUBELXCPY-BRFYHDHCSA-N

Isomeric SMILES

CCC1=NC=CN1C2COC[C@H]2O

Canonical SMILES

CCC1=NC=CN1C2COCC2O

Origin of Product

United States

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